3-(3-fluorophenyl)-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-(3-fluorophenyl)-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents.
Introduction of the Fluorophenyl Group: This step usually involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyridazine core.
Attachment of the Triazole-Pyrrolidine Moiety: This is often accomplished through a series of coupling reactions, such as the use of triazole derivatives and pyrrolidine intermediates under conditions like palladium-catalyzed cross-coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-fluorophenyl)-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the pyridazine core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole moiety.
Epoxiconazole: A fungicide with a triazole ring and fluorophenyl group.
Uniqueness
3-(3-fluorophenyl)-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of a pyridazine core with a triazole-pyrrolidine moiety, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17FN6O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
InChI |
InChI=1S/C18H17FN6O2/c19-14-3-1-2-13(8-14)15-4-5-16(23-22-15)27-10-12-6-7-25(9-12)18(26)17-20-11-21-24-17/h1-5,8,11-12H,6-7,9-10H2,(H,20,21,24) |
InChI Key |
CLRTUHSKAOUAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC(=CC=C3)F)C(=O)C4=NC=NN4 |
Origin of Product |
United States |
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